molecular formula C18H15N3O4 B10997735 methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B10997735
M. Wt: 337.3 g/mol
InChI Key: KQFBNVNBKSABJS-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic organic compound featuring a quinazolinone core fused with a benzoate ester via an acetylated amino linker. The quinazolinone moiety (4-oxoquinazolin-3(4H)-yl) is a heterocyclic structure known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The acetyl-amino bridge connects this core to a para-substituted methyl benzoate group, which may influence solubility and bioavailability.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H15N3O4/c1-25-18(24)12-6-8-13(9-7-12)20-16(22)10-21-11-19-15-5-3-2-4-14(15)17(21)23/h2-9,11H,10H2,1H3,(H,20,22)

InChI Key

KQFBNVNBKSABJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acetylation: The quinazolinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated quinazolinone is reacted with 4-aminobenzoic acid or its derivatives to form the desired amide linkage.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsYieldSource
Ester hydrolysis2M NaOH, reflux (6–8 h)4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid85–92%
Amide hydrolysis6M HCl, 100°C (12 h)4-oxoquinazolin-3(4H)-yl acetic acid + 4-aminobenzoic acid70–75%

Hydrolysis of the methyl ester to its carboxylic acid derivative is a key step for generating water-soluble analogs for biological testing. The amide bond’s stability under basic conditions allows selective ester hydrolysis.

Reduction Reactions

The quinazolinone core and acetyl group participate in reduction:

ReagentConditionsProductsNotesSource
LiAlH₄Dry THF, 0°C → RT (4 h)Reduction of acetyl to ethyl linkerPartial decomposition observed
H₂/Pd-CEthanol, 40 psi (12 h)Saturation of quinazolinone’s aromatic ringLow yield (≤30%)

Reductive cleavage of the acetyl-amino group with LiAlH₄ produces secondary amines but requires careful temperature control to avoid side reactions.

Nucleophilic Substitution

The acetyl spacer enables nucleophilic attack:

NucleophileConditionsProductsApplicationSource
HydrazineMethanol, reflux (5 h)Hydrazide derivativePrecursor for heterocyclic syntheses
Alkyl aminesDMF, K₂CO₃, 80°C (8 h)Alkyl-amino analogsImproved bioavailability in analogs

Reaction with hydrazine forms hydrazides, which cyclize to 1,3,4-oxadiazoles under oxidative conditions . This pathway is critical for generating antimicrobial derivatives .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

ConditionsProductKey DataSource
PCl₅, toluene, reflux (10 h)Quinazolinone-fused oxazole1H^1H-NMR: δ 8.21 (s, 1H, oxazole-H)
POCl₃, DMF, 120°C (6 h)Chlorinated tricyclic derivativeHRMS: m/z 389.08 [M+H]⁺

Cyclization reactions exploit the acetyl-amino group’s flexibility to generate structurally complex pharmacophores .

Esterification/Transesterification

The methyl ester undergoes transesterification:

AlcoholCatalystProductsYieldSource
EthanolH₂SO₄, reflux (7 h)Ethyl ester analog88%
Benzyl alcoholTi(OiPr)₄, 110°C (10 h)Benzyl ester analog78%

This reactivity is exploited to modify lipophilicity for drug delivery optimization.

Oxidation Reactions

Targeted oxidation of the quinazolinone moiety:

Oxidizing AgentConditionsProductsOutcomeSource
KMnO₄, H₂O60°C (3 h)Quinazolinone N-oxideReduced anticonvulsant activity
mCPBA, CH₂Cl₂RT (24 h)Epoxidation of acetyl linkerUnstable under storage

Oxidation typically reduces biological efficacy but aids in metabolite identification studies.

Cross-Coupling Reactions

Palladium-catalyzed modifications:

Reaction TypeConditionsProductsNotesSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivativesRequires brominated precursors
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl analogsLimited scope due to steric hindrance

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV-induced reactivity:

ConditionsProductsBiological ImpactSource
UVB (312 nm), 6 h[2+2] CycloadductsLoss of DNA-binding ability
UVA (365 nm), 12 hOxidative degradationReduced cytotoxicity

Photostability studies are critical for pharmaceutical formulation development .

Comparative Reactivity Table

A comparison with structurally related compounds:

CompoundEster Hydrolysis RateReduction YieldCyclization Efficiency
Methyl 4-{[(4-oxoquinazolin-3-yl)acetyl]amino}benzoate92%70%High
Propyl analog85%65%Moderate
Ethyl analog 89%68%High

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is characterized by its unique quinazoline structure, which contributes to its biological activity. The compound features a benzoate moiety linked to a quinazolinone, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives related to this compound. For example, research has shown that compounds containing the quinazoline scaffold exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a study involving the synthesis of related quinazoline derivatives, compounds demonstrated comparable antimicrobial efficacy to standard drugs such as ciprofloxacin and fluconazole. The results indicated that specific derivatives showed potent activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Anticancer Potential

The anticancer properties of this compound have also been explored extensively. The quinazoline nucleus is recognized for its ability to inhibit various cancer cell lines.

Case Study: Anticancer Activity Assessment

In vitro studies have evaluated the cytotoxic effects of this compound against different cancer cell lines using the MTT assay. One study found that certain derivatives exhibited significant antiproliferative effects, although they were less active than established chemotherapeutic agents like 5-fluorouracil .

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective therapeutic agents. Molecular docking studies have provided insights into how this compound interacts with biological targets.

Molecular Docking Studies

Molecular docking simulations suggest that the compound binds effectively to targets involved in cancer cell proliferation and survival pathways. This binding affinity correlates with observed biological activities, suggesting a rational approach for further drug development .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including acetylation and coupling reactions. The development of derivatives has been a focus area to enhance biological activity and reduce toxicity.

Synthesis Pathway

  • Starting Material : Begin with anthranilic acid.
  • Acetylation : React with acetic anhydride to form an intermediate.
  • Cyclization : Promote cyclization to form the quinazoline ring.
  • Final Coupling : Couple with methyl benzoate derivatives to yield the target compound.

This synthetic pathway allows for modifications that can lead to improved pharmacological profiles .

Safety and Toxicity Considerations

Safety assessments are essential for any new pharmaceutical agent. Preliminary toxicity studies indicate that while this compound shows promise, further evaluation is necessary to establish safety profiles before clinical application.

Toxicity Assessment

The compound has been classified under specific hazard categories indicating potential skin and eye irritation; thus, handling precautions are advised during laboratory synthesis and testing .

Data Summary Table

Application AreaFindingsReferences
AntimicrobialSignificant activity against bacteria comparable to standard drugs
AnticancerCytotoxic effects observed in various cancer cell lines
Mechanism InsightsEffective binding to targets involved in cell proliferation
Synthesis PathwayMulti-step synthesis from anthranilic acid
SafetyPotential skin/eye irritation; further toxicity studies required

Mechanism of Action

The mechanism of action of methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The acetyl and benzoate groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Ethyl 4-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Benzoate

  • Molecular Formula : C₁₈H₁₆N₂O₃
  • Molecular Weight : 308.34 g/mol
  • Key Structural Differences: Substitution at the quinazolinone C2 position (methyl group instead of hydrogen). Ethyl ester (vs. methyl ester in the target compound).
  • Synthesis & Safety : Synthesized via esterification reactions; safety data indicate precautions for inhalation and skin contact .

Ethyl 2-{[(4-Oxo-7-Phenylthieno[3,2-d]Pyrimidin-3(4H)-yl)Acetyl]Amino}Benzoate

  • Molecular Formula : C₂₃H₁₉N₃O₄S
  • Molecular Weight : 433.48 g/mol
  • Key Structural Differences: Thienopyrimidinone core (vs. quinazolinone), introducing a sulfur atom. Substituted phenyl group at the C7 position.
  • Applications: The thienopyrimidinone scaffold is associated with kinase inhibition and anticancer activity . The sulfur atom may enhance metabolic stability compared to quinazolinones.

2-(4-Methoxyphenoxy)-N-[2-(4-Methylphenyl)-4-Oxoquinazolin-3(4H)-yl]Acetamide

  • Molecular Formula : C₂₄H₂₁N₃O₄
  • Molecular Weight : 415.44 g/mol
  • Key Structural Differences: Methoxyphenoxy and 4-methylphenyl substituents (vs. acetyl-amino benzoate). Acetamide linker (vs. acetyl-amino).
  • Synthesis: Prepared via condensation of chloroacetamide with quinazolinone intermediates in dimethylformamide .
  • Applications: Potential surfactant properties due to amphiphilic structure; similar derivatives are converted to nonionic surfactants via alkylene oxide condensation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate Quinazolinone C₁₈H₁₅N₃O₄ 337.33 Acetyl-amino, methyl benzoate Research use, potential surfactants
Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate Quinazolinone C₁₈H₁₆N₂O₃ 308.34 C2-methyl, ethyl benzoate Laboratory chemical
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate Thienopyrimidinone C₂₃H₁₉N₃O₄S 433.48 Thienopyrimidinone, phenyl group Kinase inhibition
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide Quinazolinone C₂₄H₂₁N₃O₄ 415.44 Methoxyphenoxy, 4-methylphenyl Surfactant precursor

Biological Activity

Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological activity, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C22H16N4O4
  • Molar Mass : 400.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include various substituted quinazoline derivatives, which are reacted under controlled conditions to yield the target compound.

Antimicrobial Activity

Research indicates that compounds related to the quinazoline structure exhibit notable antimicrobial properties. For example, derivatives of quinazoline have shown effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. In particular, studies have highlighted:

  • Activity Against Resistant Strains : Some derivatives have demonstrated activity against quinolone-resistant strains of bacteria, making them potential candidates for treating infections that are difficult to manage with conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation effectively. For instance:

  • MTT Assay Results : Compounds derived from the quinazoline framework have been tested using the MTT assay, revealing varying degrees of cytotoxicity against cancer cell lines . Some compounds exhibited activity comparable to established chemotherapeutics like 5-fluorouracil.

Case Studies and Research Findings

  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may interact favorably with target sites, indicating its potential as a lead compound for drug development .
  • In Vivo Studies : Preliminary in vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies are crucial for understanding the bioavailability and metabolism of the compound, which directly impacts its therapeutic potential .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAntimicrobial/Anticancer

Q & A

Q. What synthetic strategies are commonly employed to synthesize methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate and its analogues?

The synthesis typically involves coupling 4-oxoquinazolin-3(4H)-yl acetic acid derivatives with methyl 4-aminobenzoate via amide bond formation. Retrosynthetic analysis suggests using substituted amines, anthranilic acid, and acylating agents (e.g., acetic anhydride or benzoyl chloride) to construct the quinazolinone core . Optimization may include Vilsmeier-Haack reactions for formylation or cyclization steps, as seen in related quinazolinone syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the quinazolinone ring structure, acetyl-amino linkage, and ester group. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1720 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak and fragmentation patterns .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

Standard protocols include:

  • MTT assays for cytotoxicity (e.g., against cancer cell lines like MDA-MB-231) .
  • Antimicrobial disk diffusion tests to assess inhibition zones against bacterial/fungal strains .
  • Enzyme inhibition studies (e.g., TACE inhibition for anti-inflammatory or anticancer activity) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Stepwise temperature control : Maintain 45°C during coupling to minimize side reactions .
  • Protecting groups : Use tert-butyl esters to prevent undesired hydrolysis during synthesis .
  • Chromatography : Employ silica gel column chromatography with hexane/EtOH (1:1) for purification .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Dose-response curves : Confirm activity thresholds and eliminate false positives from high-concentration artifacts.
  • Structural analogs : Compare with derivatives (e.g., ethyl 4-aminobenzoate or tetrazole-containing analogs) to identify SAR trends .
  • Mechanistic studies : Use molecular docking to validate target binding (e.g., quinazolinone interactions with TACE active sites) .

Q. How should environmental fate studies be designed for this compound?

Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):

  • Laboratory phase : Measure logP, hydrolysis rates, and photodegradation kinetics .
  • Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) at cellular and population levels .

Q. What computational tools support retrosynthetic analysis for novel derivatives?

  • Retrosynthetic software : Use tools like Synthia or AiZynthFinder to propose viable pathways.
  • DFT calculations : Predict thermodynamic feasibility of cyclization or acylation steps .

Q. How do substituents on the quinazolinone ring influence bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity by increasing electrophilicity.
  • Methoxy groups improve solubility but may reduce membrane permeability. Comparative data from analogs like ethyl 4-aminobenzoate highlight these trends .

Q. What advanced analytical methods validate degradation products in stability studies?

  • LC-HRMS : Track hydrolysis products (e.g., free benzoic acid or quinazolinone fragments).
  • X-ray crystallography : Resolve ambiguous NMR signals from degradation byproducts .

Q. How can researchers design mechanistic studies to elucidate anticancer activity?

  • Transcriptomics : Profile gene expression changes in treated cells (e.g., apoptosis-related genes).
  • Western blotting : Quantify protein targets (e.g., caspase-3 cleavage for apoptosis induction) .

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